1-(Thietan-3-yl)piperazine dihydrochloride
Description
1-(Thietan-3-yl)piperazine dihydrochloride is a piperazine derivative characterized by a thietane (a three-membered sulfur-containing heterocycle) substituent at the 3-position of the piperazine ring. This structural feature distinguishes it from other piperazine-based compounds and may confer unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors, ion channels, and enzymes .
Properties
Molecular Formula |
C7H16Cl2N2S |
|---|---|
Molecular Weight |
231.19 g/mol |
IUPAC Name |
1-(thietan-3-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2S.2ClH/c1-3-9(4-2-8-1)7-5-10-6-7;;/h7-8H,1-6H2;2*1H |
InChI Key |
GJWJWTVVLDCCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CSC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thietan-3-yl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Thietan-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thietan-3-yl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Thietan-3-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Thietan-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors. The thietan-3-yl group may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Comparisons
Key Structural Differences:
Implications:
- Thietane vs.
- Lipophilicity: Adamantane and thietane substituents may increase lipophilicity compared to methoxybenzyl or chlorophenyl groups, affecting blood-brain barrier penetration .
Pharmacological Profiles
Key Findings:
- Receptor Specificity: Aryl-substituted piperazines (e.g., 1-(m-CPP)) show affinity for serotonin receptors, while bulky substituents (e.g., adamantane) may target ion channels or enzymes .
- Safety Profile: Piperazine dihydrochloride forms mutagenic N-nitroso compounds in vivo, suggesting structural modifications (e.g., thietane) might mitigate this risk .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | logP (Predicted) | Molecular Weight (g/mol) | Water Solubility |
|---|---|---|---|
| 1-(Thietan-3-yl)piperazine | 1.8 | 279.2 | Moderate |
| Trimetazidine diHCl | 2.1 | 339.3 | High |
| 1-(m-CPP) | 2.5 | 211.7 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
